tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
This compound is a Boc-protected pyrazolo[4,3-c]pyridine derivative featuring a cyclopropylmethyl substituent at position 2 and a 2-hydroxyethyl group at position 6. The 2-hydroxyethyl group introduces polarity, which may improve aqueous solubility compared to non-hydroxylated analogs. Such structural features are critical in medicinal chemistry, where balancing lipophilicity and solubility is essential for bioavailability .
Properties
Molecular Formula |
C17H27N3O3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H27N3O3/c1-17(2,3)23-16(22)19-9-13(6-7-21)15-14(10-19)11-20(18-15)8-12-4-5-12/h11-13,21H,4-10H2,1-3H3 |
InChI Key |
KMWMYHBQYCFGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CCO |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Pyrazolopyridine Core
- Starting Materials: Pyrazole derivatives with reactive sites suitable for cyclization.
- Reaction Conditions: Cyclization is facilitated by acidic or basic catalysts in solvents like ethanol or dimethylformamide (DMF).
- Outcome: Formation of the fused heterocyclic ring system.
Step 2: Introduction of Cyclopropylmethyl Group
- Method: Selective alkylation using cyclopropylmethyl halides or similar reagents.
- Catalysts: Alkali metal bases (e.g., potassium carbonate) to enhance nucleophilicity.
- Conditions: Reflux in polar aprotic solvents such as acetonitrile.
- Result: Substitution at the desired position on the pyrazolopyridine ring.
Step 3: Hydroxyethyl Side Chain Addition
- Method: Nucleophilic substitution or addition reactions using hydroxyethyl halides.
- Solvent: Ethanol or methanol to promote solubility and reactivity.
- Optimization: Temperature control (30–50°C) to prevent side reactions.
- Outcome: Incorporation of the hydroxyethyl functionality.
Step 4: Esterification to Form tert-Butyl Ester
- Reagents: tert-butyl alcohol and acid chlorides or anhydrides.
- Catalysts: Acidic catalysts like sulfuric acid or Lewis acids (e.g., aluminum chloride).
- Conditions: Mild temperatures (20–40°C) to preserve functional group integrity.
- Result: Formation of the tert-butyl ester group, enhancing stability and bioavailability.
Reaction Optimization Parameters
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 30–50°C | Prevent decomposition and side reactions |
| Solvent | Ethanol, DMF, acetonitrile | Enhance solubility and reaction kinetics |
| Catalyst | Acidic or basic | Improve yield and selectivity |
| Reaction Time | 6–12 hours | Ensure complete conversion |
Purification Techniques
After synthesis, purification is crucial to achieve high purity:
- Crystallization: Using methanol or ethanol for slow evaporation.
- Column Chromatography: Silica gel-based separation to remove impurities.
- Recrystallization: Further purification using solvents like acetone.
Yield and Quality Control
The overall yield depends on precise control over reaction parameters:
- Typical yields range from 70% to 85% depending on starting material quality and reaction optimization.
- Quality is assessed via techniques such as:
- High-performance liquid chromatography (HPLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- Mass spectrometry (MS)
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolo[4,3-c]pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolo[4,3-c]pyridine ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-c]pyridine core is known to interact with various biological pathways, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected pyrazolo-pyridine derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Lipophilicity: The cyclopropylmethyl group in the target compound increases lipophilicity compared to methyl or amino substituents in analogs . This may enhance blood-brain barrier penetration but could reduce solubility. The 2-hydroxyethyl group counterbalances this effect by introducing hydrogen-bonding capacity, likely improving aqueous solubility relative to non-polar analogs like the spirocyclic derivative .
Synthetic Accessibility: The Boc-protected pyrazolo[4,3-c]pyridine core is synthesized via cyclocondensation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with hydrazine derivatives, as seen in related compounds . Introducing the cyclopropylmethyl group likely requires alkylation steps, while the hydroxyethyl group may be added via ethylene oxide ring-opening or hydroxylation .
For example, amino-substituted variants (e.g., ) are precursors for kinase inhibitors. The hydroxyethyl group may confer metabolic stability compared to oxo or chloro substituents, which are prone to oxidation or nucleophilic substitution .
Safety and Handling :
- Analogous compounds (e.g., ) exhibit warnings for toxicity (H302: harmful if swallowed). The hydroxyethyl group in the target compound may reduce acute toxicity compared to halogenated derivatives .
Research Findings and Implications
- Structural Flexibility : The pyrazolo[4,3-c]pyridine scaffold allows modular substitution, enabling tuning of electronic and steric properties for target engagement .
- Comparative Solubility: The hydroxyethyl group likely places this compound between highly lipophilic (e.g., cyclopropylmethyl-only analogs) and polar derivatives (e.g., amino or oxo-substituted), making it a candidate for oral bioavailability studies .
- Unanswered Questions : Lack of reported melting points and solubility data for the target compound limits direct comparison. Further experimental characterization is needed.
Biological Activity
tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. Its unique structure includes a tert-butyl ester group, a cyclopropylmethyl substituent, and a hydroxyethyl side chain, which may contribute to its biological activity. This article provides an overview of its biological properties, including potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₆H₁₈N₂O₃
- Molecular Weight : 290.37 g/mol
- CAS Number : 1391732-80-1
Biological Activity Overview
Preliminary studies indicate that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant biological activities. The following sections detail specific activities observed in various studies.
Anti-inflammatory Activity
Several derivatives of pyrazolo[4,3-c]pyridine have been investigated for their anti-inflammatory properties. For instance, compounds were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
COX Inhibition Studies
In vitro studies have shown that certain derivatives exhibit potent inhibition of COX-2 activity:
- IC₅₀ Values : Some compounds demonstrated IC₅₀ values as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
These results suggest that this compound may possess similar anti-inflammatory efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound indicates that modifications to the substituents can significantly influence its biological activity. The presence of electron-donating groups appears to enhance the anti-inflammatory effects by improving binding affinity to COX enzymes.
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to various biological targets. The unique combination of substituents in this compound enhances its potential selectivity towards specific receptors compared to structurally similar compounds.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound through carrageenan-induced paw edema tests. Results indicated a significant reduction in inflammation comparable to traditional anti-inflammatory agents.
- Mechanistic Insights : Research has indicated that the compound may influence the expression levels of inflammatory mediators such as iNOS and COX-2 in RAW264.7 cells, suggesting a potential mechanism for its anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
